Journal Name:Environmental Science: Nano
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Facile synthesis of surface-functionalized fluorescent carbon quantum dots for the selective detection of ferric ions
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00376K
Biomass-derived carbon quantum dots are gaining a lot of attention from contemporary researchers because of their sustainable approach in a plethora of applications. In the current study, a highly functionalized and florescent carbon-quantum-dot based ferric ion sensor was prepared from a plant extract of Phlomis bracteosa (PB-CQDs) by a one-step hydrothermal method without using any oxidizing or passivating agent. The synthesized quantum dots were characterized by several spectroscopic and analytical techniques like Fourier transform infra-red (FTIR), X-ray diffraction (XRD), dynamic light scattering (DLS), electron microscopy, X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy. FTIR studies demonstrated excellent surface functionality and hydrophilicity with numerous hydroxyl, carboxyl and ammine functional groups. The PB-CQDs were seen to be spherical with diameters in the 2–10 nm range, as depicted by DLS measurements. Moreover, these functional carbon dots exhibited good optical properties with vivid blue photoluminescence and a quantum yield of 57.0%. The fluorescence properties were seen to be dependent on several factors like pH, temperature and excitation wavelength. The fluorescent lifetime (τ) of the carbon dots was investigated by time-resolved fluorescence and the fluorescent decay at two different emissions (390 nm and 405 nm) was calculated to be 2.14 ± 0.0043 and 2.76 ± 0.0032 nanoseconds, respectively. Furthermore, the prepared carbon dots demonstrated selective fluorescence quenching behavior towards ferric ions with good sensitivity and a low detection limit of 0.041 ppm. In addition, the sensor array showed good selectivity towards ferric ions (Fe3+) and the least interference with several interfering agents. It is pertinent to mention that a biomass-derived sensor can serve as a potential sensing array for the selective detection of ferric ions from a contaminated environment.
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Balancing functional properties and environmental impact of graphitic carbon nitride: a case study on boron doping syntheses†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00633F
Graphitic carbon nitride (g-CN) possesses properties that make it suitable for various applications, including photocatalysis, carbon dioxide reduction, sensing, water-splitting, and nitrogen fixation. To overcome performance limitations arising from limited visible-light absorption and rapid recombination of photo-induced charge carriers, we employ heteroatom doping in a minimally impactful manner. Boron as a dopant is chosen due to its electron deficiency compared to carbon and nitrogen, enabling the replacement of either element in the g-CN backbone and influencing the optical properties of boron-doped carbon nitride (BCN). Our investigation reveals that the replacement of carbon atoms by boron within the g-CN framework influences the BCN's optical bandgap, 1.67 eV to 2.52 eV, and effectively modulates electron–hole recombination. Further, using different synthesis approaches and boron precursors results in vastly different material morphology. The boron-doping-induced structural defects lead to bandgap energy reduction. However, we find that this reduction does not correlate with the suppression of electron–hole recombination. In addition to studying physicochemical properties that underline BCN functional performance across a wide range of energy and environmental applications, we compare the environmental impacts across the multiple BCN syntheses. This assessment encompasses a comparison across nine TRACI midpoint impact categories, such as global warming potential, human health impacts from carcinogenic and noncarcinogenic substances, and ecotoxicity. Our life cycle impact assessment results demonstrate that electricity is the major contributor to the overall impacts of BCN synthesis, regardless of the synthesis technique used. Further, we propose a MAPS (Material Properties and Sustainability) evaluation approach that simultaneously considers physicochemical properties and sustainability metrics to gain valuable insights into designing minimally impactful, high-performing carbon nitride materials.
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Carbonized polyacrylonitrile array as a sensitive, biocompatible, and durable substrate for surface-enhanced Raman spectroscopy†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00404J
Surface-enhanced Raman spectroscopy (SERS), which uses surface-sensitive resonances, is an extension of Raman spectroscopy. The SERS method has rapidly emerged as one of the leading analytical techniques with successful applications in many fields. In spite of this, there are still some obstacles that must be overcome before SERS substrates are applied to practical systems, including poor repeatability, uniformity, biocompatibility, and durability. To overcome all these problems, we demonstrate the design, synthesis, and use of a carbonized polyacrylonitrile array as a highly sensitive substrate for the development of biocompatible, consistent, uniform, and durable SERS. Additionally, because of its potent wideband charge-transfer resonance, it offers excellent signal enhancement (105), as well as extraordinary high reproducibility by eliminating hot spots, high biocompatibility, and high durability on account of its oxidation resistance.
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Environmental safety of nanocellulose: an acute in vivo study with marine mussels Mytilus galloprovincialis†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00135K
The growing application of nanocellulose in various industrial sectors with potential release into the natural environment demands a safety assessment and thus ecotoxicity. Herein, we tested two types of cellulose nanofibers, non-oxidized (CNF) and TEMPO-oxidized (TOCNF), by performing acute in vivo studies with the marine bivalve Mytilus galloprovincialis at 1 μg L−1 and 1 mg L−1 as resembling realistic and acute exposure scenarios, respectively. Uptake and sub-lethal biological responses (lysosomal membrane stability, neurotoxicity, oxidative stress and biotransformation) were investigated along with changes in fibers with water salinity. TOCNF resulted in more dispersion than CNF in natural sea water (NSW) probably owing to higher repulsion among fibers driven by their negative surface charges and colloidal organic material. Both CNF and TOCNF were found in mussel tissues (gills and hemolymph) using labelled stocks. The destabilization of lysosomal membranes of hemocytes was observed; similarly, the inhibition of P-gp efflux activities in the gills was stronger for CNF at the highest concentration (1 mg L−1). Cholinergic enzymes (ASCh–ChE activities) were inhibited in hemocytes, gills and digestive glands regardless of CNF oxidation and concentration tested. In contrast, neither oxidative stress nor biotransformation was affected in the digestive glands and gills of the mussels. Overall, the findings showed CNF uptake by marine mussels and the disruption of gill functionality and immune cells by mechanical interaction even in environmentally realistic exposure scenarios. The paucity of data on the hazards posed by CNF for aquatic species demands that safety aspects be considered in future risk assessment scenarios.
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Nano–eco interactions: a crucial principle for nanotoxicity evaluation
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00617D
Engineered nanomaterials (ENMs) have excellent physical and chemical properties and are widely synthesized and utilized in industry and daily life, but this results in the introduction of large quantities of ENMs into the ecosystem. The adsorption of a variety of biomolecules within the eco-system onto the surface of ENMs forms the eco-corona, or bio-corona. The formation of environmental coronas dramatically alters the physical, chemical, and biological characteristics of ENMs and thus influences their behavior and fate. Moreover, the physicochemical properties of ENMs affect their interaction with biological fluids directly or indirectly after entering the biosystem and determine the biotransformation, biodistribution, and bioavailability of ENMs, especially with protein corona (PC) formation in plasma. Many recent studies have focused on ENM–protein interactions to avoid challenges regarding technical feasibility and sample availability; fewer studies have focused on nano–eco interactions. This review summarizes interactions between ENMs and environmental biomolecules, and characterization methods, with in-depth discussions of nano–eco interactions that dictate ENM fate and the rational design of better-adapted and less toxic ENMs, thereby offering a new perspective on biosafety evaluation for ENMs.
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Immobilization of biogenic metal nanoparticles on sustainable materials – green approach applied to wastewater treatment: a systematic review
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00623A
The application of the principles of green chemistry to the synthesis of metal nanoparticles (MNP) is a new emerging issue concerning sustainability. Together with the green nanotechnology, this is an evolving approach with innovative, reliable and sustainable solutions for applications in all fields of life. Those principles may be used on greener bio-inspired materials applied for the synthesis of MNP as well as for their immobilization on solid supports. This review is carried out for its relevance, covering the available literature on the green fabrication of MNP from different bio-resources, ranging from micro- to macromolecular levels (bacteria, fungi, yeasts, algae and plants) acting as reducing and capping agents and enabling the immobilization of biogenic MNP on sustainable materials to improve their performance when applied to wastewater treatment. Materials derived from renewable and earth-abundant sources (clays, natural zeolites, sediments, sands, rocks and volcanic glasses) or residues from food, industry and agro-forestry activity, activated carbon and biochar were found as sustainable supports with diverse applications such as disinfection of water or removal/degradation of various pollutants of wastewater. For the first time, a thorough review of the literature available on this topic has been carried out and the synthesis and immobilization of biogenic MNP on sustainable materials are reported, through two main routes: (i) bio-inspired fabrication of MNP, with the consideration of the adverse effects of their suspension status and (ii) supported MNP obtained with sustainable supports, with focus on natural or on waste materials, activated carbon and biochar, as well as on the obtained modified sustainable materials. Finally, an economic and environmental perspective as well as the challenges on the use of supported MNP will be presented.
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A critical review on the toxicity regulation and ecological risks of zinc oxide nanoparticles to plants†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00630A
The advancement and application of nanotechnology inevitably cause the release of nanoparticles (NPs) into the environment, in particular, zinc oxide (ZnO) NPs may seriously threaten the ecological safety of plants. This review focuses on the translocation and physiological responses of ZnO NPs in plants to systematically summarize the toxicological effects and molecular mechanisms of NPs. The results indicated that ZnO NPs migrated to tissues via uptake and translocation, gradually accumulated in intracellular and intercellular spaces, and led to physiological inhibition, nutrient imbalance, and photosynthesis perturbation in plants. This abiotic stress triggered the overproduction of reactive oxygen species (ROS) by perturbing cellular redox homeostasis, while the activation of antioxidant genes and alteration of KEGG pathways enhanced the ability of plants to resist phytotoxicity. Furthermore, ZnO NPs significantly altered metabolites associated with oxidative stress, antioxidant defense, membrane disorder and energy expenditure, affected carbon/nitrogen metabolism via the TCA cycle and glycolysis pathway, and augmented cytotoxicity and genotoxicity by inducing DNA damage and inhibiting mitosis. More notably, the composite exposure of ZnO NPs with other substances is bifacial and may create potential mitigation or synergistic effects on plants in ecosystems, thus posing uncertain ecological risks. This review systematically provides clarification on the environmental fate of ZnO NPs in plants at the physiological and molecular levels, theoretical references on the toxicity mechanisms and potential risks of NPs, and directions and insights for future research to achieve strategies that minimize risks and maximize benefits.
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Nanomaterials in plant management: functions, mechanisms and prospects
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00014A
Efficient, sustainable agricultural methods are critical to meet the food requirements of a rapidly growing global population. Nanotechnology is a promising tool for addressing the mounting challenges in agricultural production; numerous studies support the roles of nanomaterials in plant health and disease management. In this review, we summarize current applications of nanomaterials in plant tissue culture and production from the perspectives of nutrients, carriers, detectors, and crop protectants. We also discuss potential mechanisms for improving plant growth and biotic and abiotic stress resistance via nanoparticle application. This review is expected to aid researchers in optimal use of nanotechnology to support development in the agricultural sector.
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10th anniversary of Environmental Science: Nano
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN90050A
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Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN90048G
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Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN90047A
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Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D4EN90002B
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Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D4EN90003K
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Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D4EN90001D
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A fluorinated greenhouse gas sensor based on N-doped tin oxide materials†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00679D
Compared with carbon dioxide, fluorinated greenhouse gases (F-type gases), such as hydrofluorocarbons (HFCs), perfluorocarbons (PFCs) and sulfur hexafluoride (SF6), have a stronger greenhouse effect, and their global warming potential can reach thousands or even tens of thousands of times that of carbon dioxide. Thus, the rapid online accurate detection of fluorinated greenhouse gases is highly desired and it can provide a basis for the evaluation of the greenhouse effect and a yardstick for the formulation of emission reduction measures. Unfortunately, these highly noble chemical gas molecules, especially at trace concentration levels, are extremely difficult to detect with conventional rapid screening methods. The use of the most common gas sensing techniques, semiconducting metal oxides, in the detection of HFCs and PFCs has not appeared within the scope of our knowledge. Herein, we report a novel N-doped tin oxide semiconducting metal oxide prepared by using a facile hydrothermal method. The experimental characterization results showed that the as-prepared materials were uniform spherical nanoparticles. The doping ratio of N-doped tin oxide was further optimized, and gas-sensing tests using these materials were carefully conducted. The results showed that the sensor had good detection performance for F-type gases, represented by SF6, C2F6 and C2H2F4, including low working temperature (200 °C), high selectivity, good repeatability, relatively high response, and low limit of detection (LOD ∼7 ppb). To the best of our knowledge, this is the first report on an F-type gas sensor based on semiconductor metal oxide. The ultra-fine particle size and uniform morphology of spherical particles, high concentration of oxygen vacancy defects and N doping contribute to the excellent performance of the sensor.
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Importance of a nano-sized molybdenum composite synthesized using a microwave oven in the sorption enhancement of Au(iii) from the aqueous phase†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00651D
To significantly enhance the unsatisfactory Au(III) sorption performance (2280 mg g−1) by a material designed in our previous work, we ingeniously fabricated a nano-sized and uniform molybdenum composite (MoCOM) using a household microwave oven; it was embedded in a nanofiber mat by electrospinning technique to synthesize a novel material (CS-MoCOM-Th) for effective Au(III) sorption. After embedding MoCOM, an ultrahigh maximum sorption capacity (4090 mg g−1) of Au(III) at high concentrations and a sorption efficiency at low concentrations by CS-MoCOM-Th (99.59%) were achieved at pH 4.0. Mechanistically, the excellent Au(III) sorption performance was mainly driven by electrostatic attraction by protonated C–N+ groups and coordination interaction with N- or S-containing moieties: C–N, CN, C–N+, CS, S(−II), and Sn(−II). During sorption, 69.42% of Au(III) was directly reduced to elemental gold on CS-MoCOM-Th, and gold foils precipitated on the nanofiber mat. Notably, excellent sorption selectivity of Au(III) on CS-MoCOM-Th was achieved when heavy metals, including Cu(II), Ni(II), Pb(II), and Zn(II), and noble metal Pt(IV) were co-present at 2 × 10−3 mg mL−1. CS-MoCOM-Th could still sorb 82.15% of Au(III) at 0.01 mg mL−1 after four cycles. Overall, this study highlights that CS-MoCOM-Th is one of the most competitive candidates for Au(III) recovery from the aqueous phase.
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Light-induced degradation of organic pollutants under high salinity conditions using titanium dioxide/ferrocene polymer nanocomposites as photocatalyst and H2O2 activator simultaneously†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00729D
In this study, TiO2 nanocomposites immobilized with a ferrocene-containing polymer were facilely prepared according to mussel-inspired biomimetic strategy. The nanocomposites were used as heterogeneous catalysts for photocatalytic oxidation and photo-Fenton-like reactions simultaneously. Notably, mimetic wastewaters containing different organic pollutants could be treated via these synergistic photoreactions in high salinity conditions. A series of organic pollutants such as tetracyclines, bisphenol A, bisphenol S, and rhodamine B could be degraded within 30 minutes in the presence of high-concentration inorganic salts (500 mmol L−1 NaCl or NaNO3). It was possible to recycle the nanocomposites after the reactions for reuse, and the degradation efficiency was maintained stable in repeated consecutive experiments.
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Artificial neural networks to investigate the bioavailability of selenium nanoparticles in soil–crop systems†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00412K
While selenium nanoparticles (Se NPs) can effectively enrich crop yield and quality, the limited research on the interactions between Se NPs and soil–crop systems hinders their potential use in agriculture. Hence, the soil application of Se NPs (0 [control] and 0.5 mg kg−1) and Na2SeO3 (1.11 mg kg−1) was used to enhance rice quality and yield. The artificial neural network (ANN) approach was used to model and simulate the response of soil properties (SPs) and plant physiological activities (PPAs) under different treatments at different time stages (30, 60, 90, and 120 days). The results indicate that Se NPs can enhance photosynthesis, leading to increased yield (1.33-fold) and quality of rice (Se-enriched rice, 3.46-fold). The effects of Se NPs on rice growth and development were found to be time-dependent. Soil properties, including soil organic matter (TOC), ammonium nitrogen (NH4+), pH, redox potential (Eh), and conductivity (Ec), emerged as crucial factors influencing the observed effects. With the progression of time, plant physiological activities, including chlorophyll (Chl), net photosynthetic rate (Pn), stomatal conductance (Gs), and optimal/maximal photochemical efficiency of PS II in the dark (Fv/Fm), exhibited an increasing level of importance. Moreover, the processes of Se NPs affecting the yield and quality were distinct, with TOC being more important for rice yield and Ec being more significant for quality. Therefore, this study offers a novel approach to assess the bioavailability of Se NPs in soil–crop systems and provides valuable insights into the potential for using Se NPs to enhance rice productivity and quality. The use of model-based interpretation methods combined with experimental data allows for a more comprehensive understanding of the advantages and disadvantages of NPs in soil–plant systems and facilitates the implementation of safe design options for NPs in agriculture.
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Clearance of nanoparticles from blood: effects of hydrodynamic size and surface coatings†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00812F
The distribution of nanoparticles (NPs) in the human body is associated with the development of nano-medicines and nanotoxicity. Physiologically based pharmacokinetic (PBPK) tools can simulate the distribution and elimination of NPs but are primarily dependent on experimental data. Models involving NP size and surface coating as parameters for estimating the clearance of NPs from blood are beneficial to the extension application of PBPK models. To this end, we first collected intravenous kinetic data on the blood distribution of 19 types of NPs for model parameterization and then collected 20 types of NPs for validation. Rate constants for clearance from blood were obtained by fitting the collected data to one- and two-compartment kinetics. A generic model (NP size-based) for estimation of rate constants was developed based on collision and diffusion behavior driven by NP size. NPs with a hydrodynamic diameter of 20 nm have the highest clearance rate constant via penetration and phagocytosis pathways. An extended model (NP size- and surface coating-based) was built to estimate rate constants of various NPs by calculating van der Waals energy between NPs and macrophages. Nearly 3/4 of the validation data are within 95% confidence intervals, indicating that our generic and extended models can be applied to NPs with different sizes and surface modifications.
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Unveiling the mechanism of visible light-assisted peroxymonosulfate activation and carbamazepine degradation using NH2-MIL-125(Ti)@MIL-53(Fe/Co) heterojunction photocatalyst†
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00741C
Herein, a facile hydrothermal synthesis method was used to create the visible light-responsive heterojunction composite NH2-MIL-125(Ti)@MIL-53(Fe/Co) (AMIL@MIL). This composite catalyst was investigated for the mineralization of carbamazepine (CBZ) in aqueous solution with a visible light-assisted activation of peroxymonosulfate (PMS). CBZ (initial concentration: 10 mg L−1) could be totally degraded by 0.05 g L−1 of composite containing 10 wt% NH2-MIL-125(Ti) (AMIL(10)@MIL) and 0.25 g L−1 of PMS within 1 h reaction under visible light. The enhanced degradation of CBZ was attributed to the efficient activation of PMS, and subsequently the generation of SO4˙−, ˙OH and O2˙− radicals, together with the remarkable light harvesting and spatial charge separation in the direct Z-scheme heterojunction configuration. The composite catalyst could effectively treat contaminated surface and groundwater samples, overcoming the minimal to moderate inhibitory effects of coexisting ions and organics, while also exhibiting good reusability and structural integrity. The adsorbed PMS molecules are activated by several surface-confined redox cycles, including Fe2+/Fe3+, Co2+/Co3+ and Ti3+/Ti4+, aiding in the production of reactive radicals in the medium and efficient charge transfer during the reaction. A thorough study on the intermediates was carried out to determine the plausible CBZ mineralization and degradation pathway in the AMIL(10)@MIL/PMS/vis system. Overall, the suggested catalytic method is applicable and feasible for the remediation of contaminated surface and groundwater when exposed to visible light radiation.
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